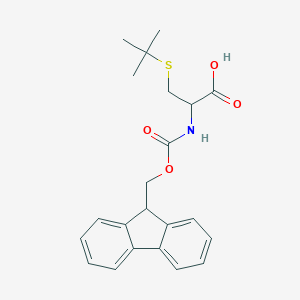

Fmoc-Cys(tBu)-OH

Descripción general

Descripción

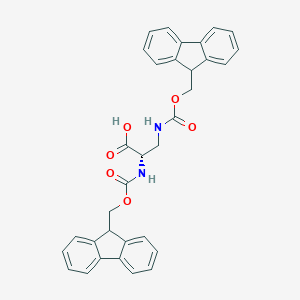

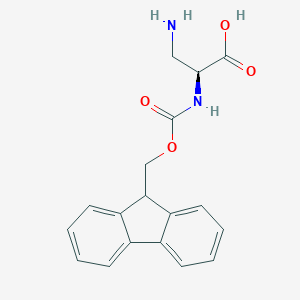

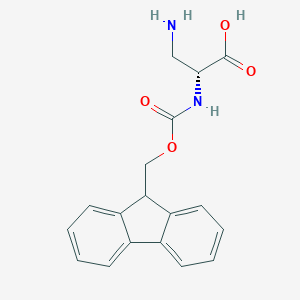

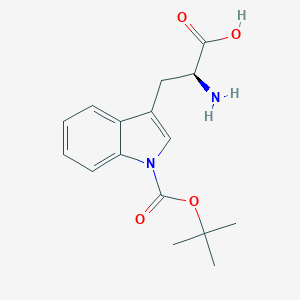

Fmoc-Cys(tBu)-OH, also known as 9-fluorenylmethoxycarbonyl-L-cysteine tert-butyl ester, is a derivative of the amino acid cysteine. It is widely used in solid-phase peptide synthesis due to its ability to protect the thiol group of cysteine during the synthesis process. The 9-fluorenylmethoxycarbonyl group protects the amino group, while the tert-butyl ester protects the thiol group, allowing for selective deprotection and subsequent reactions.

Aplicaciones Científicas De Investigación

Fmoc-Cys(tBu)-OH is extensively used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.

Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It is used in the synthesis of therapeutic peptides and in the study of disease mechanisms.

Mecanismo De Acción

Target of Action

Fmoc-Cys(tBu)-OH is primarily used in the synthesis of peptides, which are key intermediates for the convergent synthesis of proteins . The compound’s primary targets are the peptide chains that it helps to form.

Mode of Action

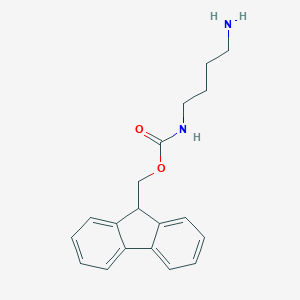

this compound operates through a process known as Fmoc/tBu solid-phase synthesis . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets by forming peptide bonds, which link the amino acids together in a specific sequence to create the desired peptide.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . This compound plays a crucial role in the formation of peptide bonds, which are essential for creating the structure of proteins.

Pharmacokinetics

It’s worth noting that the synthesis process involves extensive washing with solvents between the synthetic steps .

Result of Action

The result of this compound’s action is the successful synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . These peptides can then be used in various biochemical applications, including the study of protein function and the development of new therapeutics.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the solvents used in the synthesis process can impact the efficiency of the reaction . Additionally, the temperature and pH of the reaction environment can also affect the compound’s stability and the rate of the reaction .

Análisis Bioquímico

Biochemical Properties

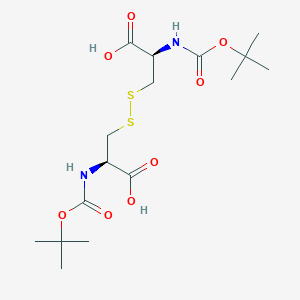

Fmoc-Cys(tBu)-OH plays a crucial role in the synthesis of complex disulfide-rich peptides and proteins . It interacts with various enzymes and proteins during the synthesis process . The nature of these interactions is primarily covalent bonding, where the Fmoc group is removed during the synthesis process, allowing the cysteine residue to be incorporated into the growing peptide chain .

Cellular Effects

The effects of this compound on cells are primarily observed during the synthesis of peptides and proteins. It influences cell function by contributing to the formation of proteins that can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level during the peptide synthesis process. The Fmoc group is removed under basic conditions, allowing the cysteine residue to be incorporated into the peptide chain. The tBu protecting group on the cysteine residue can be removed under acidic conditions to reveal the reactive thiol group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. During peptide synthesis, the Fmoc group is first removed, followed by the incorporation of the cysteine residue into the peptide chain. The tBu group is then removed to reveal the thiol group of the cysteine residue .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in the synthesis process, such as peptidyl transferases .

Transport and Distribution

In the context of peptide synthesis, this compound is transported and distributed within the reaction mixture. It does not have specific transporters or binding proteins, as it is not typically found within cells or tissues outside of a laboratory setting .

Subcellular Localization

As a synthetic compound used in peptide synthesis, this compound does not have a specific subcellular localization. Its localization would depend on the peptide it is incorporated into during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(tBu)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the thiol group using tert-butyl chloride in the presence of a base such as triethylamine. The amino group is then protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base like sodium bicarbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Cys(tBu)-OH undergoes several types of reactions, including:

Deprotection: The removal of the 9-fluorenylmethoxycarbonyl group using piperidine in dimethylformamide.

Substitution: The thiol group can undergo nucleophilic substitution reactions.

Oxidation: The thiol group can be oxidized to form disulfides.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide at room temperature.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

Major Products:

Deprotection: Cysteine derivatives with free amino and thiol groups.

Substitution: Alkylated or acylated cysteine derivatives.

Oxidation: Disulfide-linked cysteine dimers.

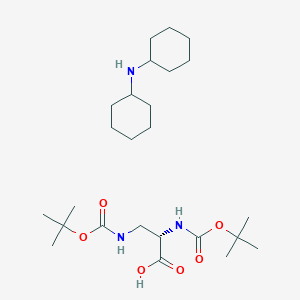

Comparación Con Compuestos Similares

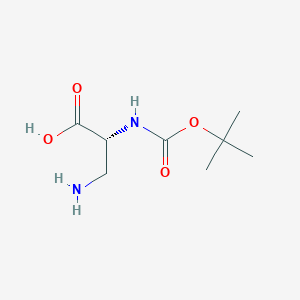

Fmoc-Cys(Trt)-OH: 9-fluorenylmethoxycarbonyl-L-cysteine triphenylmethyl ester.

Fmoc-Cys(Acm)-OH: 9-fluorenylmethoxycarbonyl-L-cysteine acetamidomethyl ester.

Fmoc-Cys(Mmt)-OH: 9-fluorenylmethoxycarbonyl-L-cysteine monomethoxytrityl ester.

Comparison: Fmoc-Cys(tBu)-OH is unique due to its tert-butyl ester protecting group, which provides stability under acidic conditions and allows for selective deprotection. In contrast, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH have triphenylmethyl and monomethoxytrityl protecting groups, respectively, which are more labile under acidic conditions. Fmoc-Cys(Acm)-OH has an acetamidomethyl protecting group, which is stable under both acidic and basic conditions but

Propiedades

IUPAC Name |

3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67436-13-9 | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tert-butylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067436139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

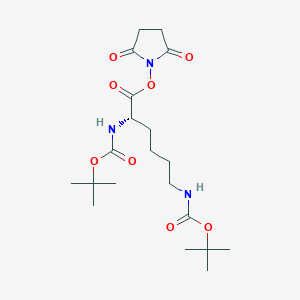

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.